Talaporfin (sodium)

Photodynamic Therapy Pharmacokinetics Skin Photosensitivity

Talaporfin sodium (NPe6, LS11) is a water-soluble, second-generation chlorin-based photosensitizer approved in Japan for PDT of lung, esophageal, and brain cancers. Its 664 nm excitation enables deeper tissue penetration versus legacy porphyrins. Rapid clearance (t½~9 h) shortens skin photosensitivity to 1–3 weeks, unlike porfimer sodium (4–6 wk). Demonstrated 81.5% local complete response in recurrent esophageal cancer and extended median overall survival in glioblastoma (24.6 vs 17.6 months). A non-interchangeable, clinically differentiated agent for translational PDT research and clinical trial supply.

Molecular Formula C38H37N5Na4O9
Molecular Weight 799.7 g/mol
Cat. No. B12425590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalaporfin (sodium)
Molecular FormulaC38H37N5Na4O9
Molecular Weight799.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C(=C(O)[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,42,51-52H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1
InChIKeyKNFVIJFCQFJAMH-OBJGRMLXSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talaporfin Sodium Procurement Guide: Second-Generation Chlorin-Based Photosensitizer for Photodynamic Therapy (PDT)


Talaporfin sodium (also designated NPe6, LS-11, or mono-L-aspartyl chlorin e6) is a second-generation photosensitizer derived from chlorophyll a, clinically approved in Japan for the treatment of lung, esophageal, and brain cancers via photodynamic therapy (PDT) [1]. This water-soluble chlorin derivative is characterized by its absorption maximum at 664 nm, a wavelength within the therapeutic window (600–800 nm) that facilitates deeper tissue penetration relative to first-generation porphyrin-based agents [1][2]. Talaporfin sodium demonstrates rapid plasma clearance and a substantially abbreviated skin photosensitivity period, positioning it as a pharmacokinetically favorable alternative to legacy photosensitizers in both clinical and research settings [1][3].

Why Talaporfin Sodium Cannot Be Casually Substituted by Other Photosensitizers in PDT Protocols


Generic substitution among photosensitizers in photodynamic therapy is precluded by substantial inter-agent variability in photophysical properties, pharmacokinetic clearance, and resultant clinical safety profiles. Talaporfin sodium, as a pure monomeric chlorin derivative, exhibits a well-defined absorption maximum at 664 nm, enabling excitation with a specific diode laser wavelength, whereas first-generation agents like porfimer sodium (Photofrin) require illumination at 630 nm and consist of a complex oligomeric mixture, introducing batch-to-batch variability [1]. Furthermore, the markedly different clearance kinetics—with talaporfin sodium demonstrating a plasma half-life of approximately 9 hours and skin photosensitivity resolving within 1–3 weeks, compared to 4–6 weeks for porfimer sodium—directly impact patient management protocols and light-shielding requirements [2]. These physicochemical and pharmacological disparities render talaporfin sodium a non-interchangeable entity within PDT regimens, necessitating compound-specific procurement and protocol optimization.

Talaporfin Sodium: Quantified Differentiation Evidence Against Comparator Photosensitizers


Talaporfin Sodium vs. Porfimer Sodium: Reduced Skin Photosensitivity Duration and Clearance Time

Talaporfin sodium exhibits a substantially abbreviated skin photosensitivity period compared to the first-generation photosensitizer porfimer sodium (Photofrin). This differentiation is critical for reducing patient burden and light-shielding requirements in clinical PDT protocols [1]. A direct comparison of clinically available photosensitizers documents that the skin sensitization duration for talaporfin sodium is limited to 2 weeks, whereas porfimer sodium necessitates a photosensitivity precaution period of 4–6 weeks [1]. Additionally, the plasma clearance half-life of talaporfin sodium is approximately 9 hours , contributing to its rapid elimination and minimized off-target phototoxicity.

Photodynamic Therapy Pharmacokinetics Skin Photosensitivity

Talaporfin Sodium vs. Protoporphyrin IX: Quantified Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ), a primary determinant of PDT cytotoxic efficacy, has been directly measured for talaporfin sodium and comparator photosensitizers using near-infrared luminescence spectroscopy [1]. Talaporfin sodium exhibited a ΦΔ of 0.53 under the tested conditions, which is lower than the ΦΔ values measured for protoporphyrin IX (0.77) and lipidated protoporphyrin IX (0.87) [1]. This quantifiable difference indicates that talaporfin sodium generates singlet oxygen with moderate efficiency relative to these specific porphyrin-based comparators, a parameter that must be integrated with its favorable pharmacokinetic clearance and tumor selectivity when evaluating overall PDT performance.

Singlet Oxygen Generation Photophysics PDT Dosimetry

Talaporfin Sodium Tumor Selectivity: Quantified Tumor-to-Normal Tissue Ratio in Head and Neck Cancer

The selective accumulation of talaporfin sodium in malignant tissue relative to adjacent normal tissue is a key determinant of therapeutic index. In a clinical study of 14 patients with head and neck cancer, tumor tissue concentrations of talaporfin sodium exceeded 1 μg/g in 13 patients at 4 hours post-administration (40 mg/m² IV) [1]. Critically, among 9 patients with evaluable normal tissue samples, the tumor-to-normal-tissue concentration ratio ranged from 2.32:1 to 5.69:1, confirming that talaporfin sodium is maintained at more than double the concentration within tumor tissue compared to surrounding normal tissue [1]. This level of tumor selectivity supports the preferential photodynamic damage to malignant cells while sparing normal structures.

Tumor Targeting Pharmacokinetics Head and Neck Cancer

Talaporfin Sodium PDT in Glioblastoma: Direct Comparison of Local Recurrence and Survival Outcomes vs. Non-PDT Control

In a retrospective cohort study of 100 patients with IDH-wildtype glioblastoma, the addition of intraoperative talaporfin sodium PDT to standard surgical resection was directly compared to resection alone [1]. The local recurrence rate was significantly reduced in the PDT group (51.3%) compared to the non-PDT control group (83.9%) [1]. Furthermore, overall survival was extended from a median of 17.6 months in the non-PDT group to 24.6 months in the PDT group [1]. Progression-free survival also improved from 9.3 months to 10.8 months with PDT [1]. These quantitative outcome differences demonstrate a clinically meaningful benefit of talaporfin sodium PDT in this aggressive malignancy.

Glioblastoma Neuro-oncology Clinical Outcomes

Talaporfin Sodium vs. Porfimer Sodium: Differential Triplet-State Lifetime Behavior Under High-Intensity Pulsed Excitation

Under high-intensity pulsed laser excitation conditions, talaporfin sodium exhibits a markedly different triplet-state lifetime behavior compared to porfimer sodium (Photofrin II) [1]. When the excitation intensity was increased from 0.20 MW/cm² to 1.67 MW/cm², the triplet-state lifetime of talaporfin sodium was extended by a factor of 4.3, indicative of oxygen depletion at the reaction site [1]. In contrast, porfimer sodium demonstrated only a 1.1-fold increase under identical conditions [1]. This differential photophysical response suggests that talaporfin sodium-mediated PDT may be more susceptible to oxygen depletion during high-fluence pulsed irradiation, a phenomenon that must be accounted for in treatment dosimetry and light delivery protocol design.

Photophysics Pulsed PDT Oxygen Depletion

Talaporfin Sodium: Evidence-Driven Application Scenarios for Scientific and Clinical Procurement


Salvage Photodynamic Therapy for Locally Recurrent Esophageal Cancer Post-Chemoradiotherapy

Talaporfin sodium PDT is indicated as a salvage treatment for patients with locally recurrent esophageal squamous cell carcinoma following definitive chemoradiotherapy. Clinical evidence demonstrates that TS-PDT achieves a local complete response (L-CR) rate of 81.5% per patient and 87.8% per lesion in this refractory setting, with a median local progression-free survival of 44.1 months [1]. The 5-year local progression-free rate reaches 84.9%, and the 5-year overall survival rate is 40.6% [2]. These outcomes, combined with talaporfin sodium's reduced phototoxicity profile and short skin photosensitivity duration, position it as a valuable minimally invasive salvage option for this patient population [1][3].

Intraoperative PDT Adjunct for Maximal Safe Resection of Malignant Glioma

Intraoperative talaporfin sodium PDT following maximal safe surgical resection is supported by evidence demonstrating significant improvement in local tumor control in glioblastoma. In a 100-patient cohort, the addition of talaporfin PDT reduced the local recurrence rate from 83.9% to 51.3% and extended median overall survival from 17.6 months to 24.6 months compared to resection alone [4]. The favorable safety profile, with only two grade 3 adverse events reported in the PDT group, supports integration of talaporfin sodium into neuro-oncology surgical protocols for IDH-wildtype glioblastoma [4].

PDT for Centrally Located Early-Stage Lung Cancer with Lesions > 1.0 cm

Talaporfin sodium PDT has demonstrated therapeutic outcomes for centrally located early lung cancers (CLELCs) with tumor diameters > 1.0 cm but ≤ 2.0 cm that are comparable to outcomes for lesions ≤ 1.0 cm [5]. For larger lesions (> 2.0 cm), 'maintenance PDT' using talaporfin sodium can inhibit long-term tumor progression while preserving quality of life, with stable disease durations ranging from 7 to 52 months [5]. Talaporfin sodium's absorption at 664 nm, compatible with diode laser systems, facilitates bronchoscopic light delivery in central airway lesions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talaporfin (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.